molecular formula C20H23NO7 B1239695 Senaetnine CAS No. 64191-69-1

Senaetnine

Cat. No.: B1239695
CAS No.: 64191-69-1
M. Wt: 389.4 g/mol
InChI Key: NTGIQQBAUYBEBF-KYRPGFEVSA-N
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Description

Senaetnine is an organic compound with the molecular formula C20H23NO7 It belongs to the class of pyrrolizines and is known for its unique chemical structure and properties

Scientific Research Applications

Senaetnine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Biochemical Analysis

Biochemical Properties

Senaetnine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This compound can inhibit the activity of these enzymes, leading to altered metabolic pathways. Additionally, this compound binds to specific proteins, such as albumin, affecting their transport and distribution within the body. The nature of these interactions is primarily based on the binding affinity and structural compatibility of this compound with the target biomolecules .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions are mediated by the structural features of this compound, which allow it to fit into the active sites or binding pockets of target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. This compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to different tissues. Within cells, this compound can interact with transporters such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. The distribution of this compound within tissues is influenced by its binding affinity to specific proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its specific subcellular destinations. The activity of this compound can be influenced by its localization, as it may interact with different biomolecules in distinct cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senaetnine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of specific aldehydes with amines, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Senaetnine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolizines.

Comparison with Similar Compounds

Senaetnine is unique compared to other pyrrolizine compounds due to its specific chemical structure and properties. Similar compounds include:

    Senecionine: Another pyrrolizine alkaloid with different biological activities.

    Retrorsine: Known for its hepatotoxic effects and used in studies related to liver diseases.

    Lasiocarpine: Investigated for its potential as an anticancer agent.

This compound stands out due to its broader range of applications and its relatively lower toxicity compared to some of these similar compounds.

Properties

IUPAC Name

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIQQBAUYBEBF-ZCXFZNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100988
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64191-69-1
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64191-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxic effects of Senaetnine in rats?

A1: While the provided abstract lacks specific details on this compound's toxicity, it identifies the compound as having toxic actions in rats []. Further research is needed to elucidate the specific mechanisms of toxicity, target organs, and long-term effects.

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